

3-Amino-2,2-dimethylpropanamide-d6 molecular weight

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Compound of Interest

Compound Name: 3-Amino-2,2-dimethylpropanamide-d6

Cat. No.: B587557

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An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6

This technical guide provides comprehensive information on the deuterated molecule **3-Amino-2,2-dimethylpropanamide-d6**, intended for researchers, scientists, and drug development professionals. The document outlines its chemical properties, a detailed experimental protocol for its application as an internal standard in a bioanalytical assay, and a workflow diagram for this process.

Core Compound Properties

3-Amino-2,2-dimethylpropanamide-d6 is a labeled variant of 3-Amino-2,2-dimethylpropanamide. The incorporation of six deuterium atoms results in a higher molecular weight, making it an ideal internal standard for quantitative mass spectrometry-based assays. Below is a summary of the key chemical properties for both the labeled and unlabeled compounds.

Property	3-Amino-2,2-dimethylpropanamide	3-Amino-2,2-dimethylpropanamide-d6
CAS Number	324763-51-1[1][2][3][4]	1246820-97-2[5][6][7]
Molecular Formula	C ₅ H ₁₂ N ₂ O[1][2][4]	C ₅ H ₆ D ₆ N ₂ O[5][8]
Molecular Weight	116.16 g/mol [1][2][3][4][9]	122.2 g/mol [5][8]
Appearance	White to Off-White Solid[2]	White Solid[8]
Melting Point	79-82°C[2]	Not specified
Solubility	DMSO, Methanol[2]	Methanol[8]
Primary Application	Reagent in the synthesis of Aliskiren[2]	Reagent in the synthesis of labelled Aliskiren[7]

Experimental Protocol: Bioanalytical Method for a Hypothetical Analyte Using a d6-Internal Standard

This section details a representative experimental protocol for the quantification of a hypothetical therapeutic agent, "Analyte X," in human plasma using **3-Amino-2,2-dimethylpropanamide-d6** as an internal standard (IS). This method is based on protein precipitation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

2.1. Objective: To develop and validate a robust method for the quantitative determination of Analyte X in human plasma samples to support pharmacokinetic studies.

2.2. Materials and Reagents:

- Analyte X: Reference standard (≥99% purity)
- Internal Standard (IS): **3-Amino-2,2-dimethylpropanamide-d6**
- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade; Formic acid, LC-MS grade.

- Water: Deionized water, 18 MΩ·cm or higher purity.
- Control Matrix: Blank human plasma (K2-EDTA).

2.3. Preparation of Stock and Working Solutions:

- Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of MeOH.
- IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3-Amino-2,2-dimethylpropanamide-d6** and dissolve in 10 mL of MeOH.
- Working Solutions: Serially dilute the stock solutions with 50:50 ACN:Water to prepare calibration curve standards and quality control (QC) samples at appropriate concentrations. The IS working solution should be prepared at 50 ng/mL.

2.4. Sample Preparation (Protein Precipitation):

- Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the IS working solution (50 ng/mL) to all tubes except for the blank matrix samples.
- Add 200 µL of cold ACN to each tube to precipitate plasma proteins.
- Vortex each tube for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
- Inject 5 µL of the supernatant into the LC-MS/MS system.

2.5. LC-MS/MS Conditions:

- LC System: Shimadzu Nexera or equivalent.

- Column: Waters Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions: To be determined by infusion of Analyte X and the IS. For example:
 - Analyte X: Q1 445.5 -> Q3 321.2
 - IS (d6): Q1 123.2 -> Q3 89.2

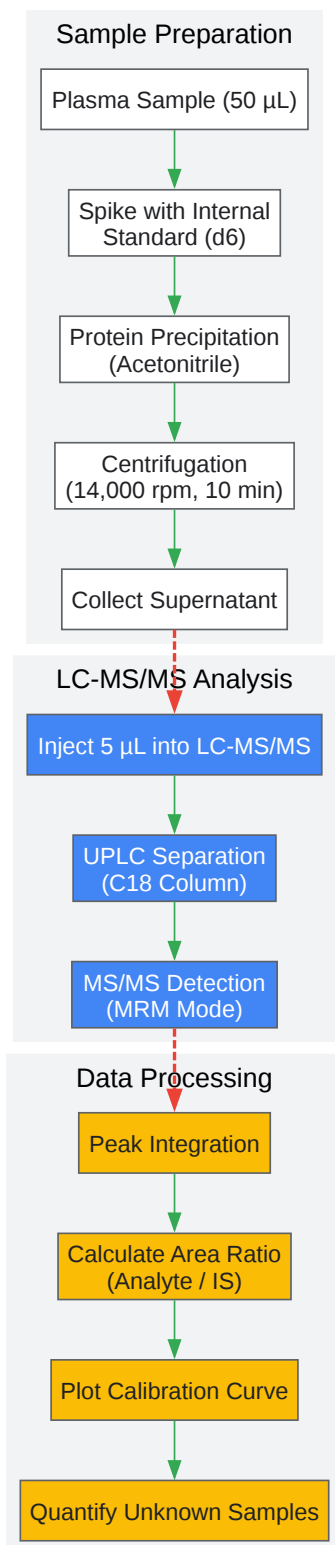
2.6. Data Analysis:

- Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted ($1/x^2$) linear regression.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow, from sample reception to final data analysis.

Bioanalytical Workflow Using a Deuterated Internal Standard

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Caption: Workflow for sample analysis using a d6-internal standard.

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